3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H22N4O3S3 and its molecular weight is 438.58. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The compound and its derivatives have been extensively studied in the context of heterocyclic chemistry. For instance, Tarasova et al. (2018) explored the heterocyclization of 2-(propargylsulfanyl)-5-methyl-1,3,4-thiadiazole and related compounds, highlighting the annulation processes that form fused thiazole rings upon reaction with iodine. This research underscores the compound's utility in synthesizing novel heterocyclic structures with potential applications in pharmaceuticals and materials science Tarasova et al., 2018.
Anticancer and Antimicrobial Potential
The compound's derivatives have been investigated for their biological activities. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated their anticancer activity against various human cancer cell lines, finding some derivatives to exhibit promising anticancer properties Tiwari et al., 2017. Similarly, Shneshil et al. (2018) studied azo-1,3,4-thiadiazole derivatives for antimicrobial activity, identifying compounds with significant efficacy against a range of microbial strains Shneshil et al., 2018.
Molecular Docking and Computational Studies
Further research into the compound's derivatives includes molecular docking and computational studies to predict the mechanism of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, providing insights into their potential as pharmaceutical agents. Such studies can inform the design of molecules with optimized properties for drug development, highlighting the compound's relevance in medicinal chemistry Tiwari et al., 2017.
Synthesis and Structural Reorganization
Research on the synthesis and structural reorganization of related compounds, such as the transformation of (propargylsulfanyl)-substituted 2-aza-1,3,5-trienes, provides valuable knowledge on the chemical behavior and potential applications of these compounds in synthesizing complex molecular structures Nedolya et al., 2014.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S3/c1-2-12-26-18-21-20-17(27-18)19-16(23)14-8-7-9-15(13-14)28(24,25)22-10-5-3-4-6-11-22/h2,7-9,13H,1,3-6,10-12H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZJVAJODPPTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.